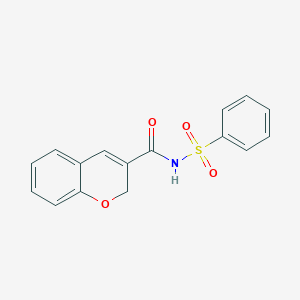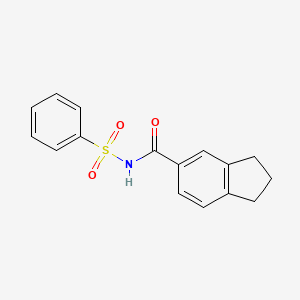![molecular formula C18H14F3N3O2 B7635703 N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide](/img/structure/B7635703.png)
N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide, commonly known as DFP-10825, is a chemical compound that has gained attention in the scientific community for its potential use in cancer treatment. DFP-10825 is a small molecule inhibitor that targets the protein kinase CK2, which is known to play a role in cancer cell proliferation and survival. In
Mecanismo De Acción
DFP-10825 acts as a small molecule inhibitor of CK2, binding to the ATP-binding site of the protein kinase and preventing its activity. CK2 is known to play a role in various cellular processes, including cell proliferation, survival, and apoptosis. In cancer cells, CK2 is often overexpressed and contributes to the development and progression of the disease. By inhibiting CK2, DFP-10825 can disrupt these processes and induce cancer cell death.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on CK2, DFP-10825 has been found to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the effectiveness of other cancer therapies. DFP-10825 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for CK2. In addition, DFP-10825 has been found to have minimal toxicity in normal cells, allowing for safe testing in vitro and in vivo. However, there are also limitations to the use of DFP-10825 in lab experiments. Its effectiveness may vary depending on the type of cancer being studied, and further research is needed to determine optimal dosages and treatment regimens.
Direcciones Futuras
There are several future directions for research on DFP-10825. One area of focus is the development of combination therapies that include DFP-10825 with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from DFP-10825 treatment. Finally, further studies are needed to determine the optimal dosages and treatment regimens for DFP-10825 in different types of cancer.
Métodos De Síntesis
The synthesis of DFP-10825 involves several steps, starting with the reaction of 4-(difluoromethoxy)-3-fluoroaniline with ethyl 2-bromoacetate to form an intermediate compound. This intermediate compound is then reacted with 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid to form the final product, DFP-10825. The synthesis method has been described in detail in a research paper published by Li et al. in 2018.
Aplicaciones Científicas De Investigación
DFP-10825 has been the subject of several scientific studies, primarily focused on its potential use in cancer treatment. CK2 is known to play a role in cancer cell survival and proliferation, and inhibiting this protein kinase has been shown to be a promising strategy for cancer therapy. DFP-10825 has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, DFP-10825 has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-11-9-15(23-24(11)13-5-3-2-4-6-13)17(25)22-12-7-8-16(14(19)10-12)26-18(20)21/h2-10,18H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXROBZUBRJCWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide](/img/structure/B7635626.png)
![6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine](/img/structure/B7635632.png)

![1-[(2-acetamido-1,3-thiazol-4-yl)methyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7635639.png)
![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B7635640.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7635651.png)
![3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione](/img/structure/B7635655.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B7635670.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-5-tert-butyl-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7635674.png)
![1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7635679.png)

![[3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]phenyl]-(2,2,3,3-tetramethylazetidin-1-yl)methanone](/img/structure/B7635692.png)
![N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide](/img/structure/B7635699.png)